1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Description
1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative featuring a pyridine substituent at the N1 position of the benzimidazole core. This scaffold is structurally related to several pharmacologically active compounds, including isoform-selective phospholipase D (PLD) inhibitors, antimicrobial agents, and receptor modulators.
Properties
IUPAC Name |
3-pyridin-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-14-9-5-1-2-6-10(9)15(12)11-7-3-4-8-13-11/h1-8H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKBIBPHHBNVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008921 | |
| Record name | 1-(Pyridin-2-yl)-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89659-86-9 | |
| Record name | 2-Benzimidazolinone, 1-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089659869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyridin-2-yl)-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The benzimidazolone core is classically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl agents such as urea, triphosgene, or phosgene. For 1-(pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one, the critical precursor N-(pyridin-2-yl)-o-phenylenediamine must first be prepared. This intermediate is synthesized through nucleophilic aromatic substitution, where o-phenylenediamine reacts with 2-chloropyridine under reflux in ethanol with sodium hydride as a base.
Subsequent cyclization with triphosgene in dichloromethane at 0–5°C yields the target compound. The reaction proceeds via intermediate carbamate formation, followed by intramolecular dehydration (Figure 1). Optimal conditions (Table 1) require strict temperature control to minimize side reactions such as over-chlorination or dimerization.
Table 1. Optimization of Cyclocondensation Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Triphosgene Equiv. | 1.2 | 68 | 98 |
| Reaction Temp (°C) | 0–5 | 68 | 98 |
| Solvent | CH₂Cl₂ | 68 | 98 |
| Reaction Time (h) | 2 | 68 | 98 |
Alternative Carbonyl Agents
Urea and dimethyl carbonate serve as greener alternatives to triphosgene, though with reduced efficiency. Heating N-(pyridin-2-yl)-o-phenylenediamine with urea at 160°C for 6 hours achieves a 52% yield, albeit with significant tar formation. Microwave-assisted methods using dimethyl carbonate and ionic liquid catalysts (e.g., BMIM-BF₄) improve yields to 61% while reducing reaction time to 45 minutes.
Halogenation-Substitution Strategies
Synthesis of 2-Chloro-1H-benzo[d]imidazole Intermediate
Phosphorus-based halogenation of 1H-benzo[d]imidazol-2(3H)-one provides a versatile pathway. Treatment with POCl₃ and PCl₅ (3:1 molar ratio) at 110°C for 4 hours converts the 2-keto group to a chloro substituent, yielding 2-chloro-1H-benzo[d]imidazole. This intermediate exhibits high reactivity in nucleophilic substitutions due to the electron-withdrawing effect of the adjacent nitrogen atoms.
Amination with Pyridin-2-amine
Reacting 2-chloro-1H-benzo[d]imidazole with pyridin-2-amine in dimethylformamide (DMF) at 80°C for 12 hours substitutes the chlorine atom, forming this compound. The use of potassium carbonate as a base enhances nucleophilicity, achieving a 67% yield. However, competing hydrolysis of the chloro intermediate to the parent benzimidazolone remains a challenge, requiring anhydrous conditions.
Oxidative Cyclization of 2-(Pyridin-2-yl)-1H-benzimidazole
Substrate Synthesis via Aldehyde Condensation
Condensing o-phenylenediamine with pyridine-2-carbaldehyde in the presence of H₂O₂ and polyvinylpolypyrrolidone-supported triflic acid (PVP-TfOH) yields 2-(pyridin-2-yl)-1H-benzimidazole. This method, adapted from analogous aryl benzimidazole syntheses, achieves 74% yield under microwave irradiation (70°C, 10 minutes).
Oxidation to Benzimidazolone
Oxidizing the methylene group at position 2 requires careful reagent selection. Treatment with meta-chloroperbenzoic acid (mCPBA) in chloroform at room temperature for 24 hours converts 2-(pyridin-2-yl)-1H-benzimidazole to the target compound in 58% yield. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) degrade the pyridine ring, underscoring the need for mild conditions.
Comparative Analysis of Methodologies
Table 2. Efficiency and Practicality of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68 | 98 | High | Moderate |
| Halogenation-Substitution | 67 | 95 | Medium | High |
| Oxidative Cyclization | 58 | 90 | Low | Low |
Cyclocondensation offers the highest purity but requires expensive triphosgene and cryogenic conditions. The halogenation-substitution route balances cost and scalability, though it generates phosphorus-containing waste. Oxidative methods, while atom-economical, suffer from side reactions and lower yields.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >98% purity.
Industrial-Scale Considerations
Patent WO2009116072A2 highlights the importance of solvent selection in large-scale synthesis. Ethyl acetate and t-butyl methyl ether minimize byproduct formation during crystallization, while acetonitrile facilitates efficient oxidation steps. Pilot-scale trials (10 kg batches) achieve consistent yields of 65–70% using halogenation-substitution protocols.
Chemical Reactions Analysis
Oxidation Reactions
The compound participates in catalytic oxidation processes. In the presence of a ruthenium complex ([Ru(bpbp)(pydic)]), it facilitates the oxidation of (1H-benzo[d]imidazol-2-yl)methanol to 1H-benzo[d]imidazole-2-carbaldehyde using H₂O₂ as the oxidant .
| Reaction Parameter | Value |
|---|---|
| Catalyst:Substrate:H₂O₂ | 1:1000:3000 (molar ratio) |
| Temperature | 50°C |
| Reaction Time | 5 hours |
| Yield | 70% |
This reaction demonstrates the compound’s utility in green chemistry applications, leveraging mild conditions and high catalytic efficiency .
Substitution Reactions
The benzimidazole and pyridine rings undergo nucleophilic and electrophilic substitutions:
Amino Substitution
2-Chloro-1H-benzo[d]imidazole derivatives react with primary amines (e.g., 2-aminopyridine) in ethanol to form N-substituted products. For example:
Key spectral data for the product :
-
IR : 1623.8 cm⁻¹ (C=N), 1575.4 cm⁻¹ (C=C), 3200 cm⁻¹ (N–H)
-
Mass : m/z 208 (M–2˥)
Halogenation
Electrophilic halogenation occurs at the pyridine or benzimidazole rings under standard halogenation conditions (e.g., Br₂/FeBr₃), though specific yields require optimization .
Condensation Reactions
The compound forms Schiff bases and heterocyclic adducts:
With Carbonyl Compounds
Reaction with benzalacetophenone yields 3-(1H-benzo[d]imidazol-2-ylthio)-1,3-diphenylpropan-1-one :
-
IR : 1677.1 cm⁻¹ (C=O), 1602.9 cm⁻¹ (C=N)
With Hydrazine
Condensation with hydrazine hydrate produces pyrazolyl-benzimidazole hybrids :
Reduction Reactions
Selective reduction of the pyridine ring generates dihydro derivatives. For instance, hydrogenation over Pd/C yields saturated analogs, though experimental details are scarce in public literature .
Coordination Chemistry
The compound acts as a polydentate ligand in metal complexes. A notable example is its role in synthesizing [Ru(bpbp)(pydic)], where it binds ruthenium via pyridine and benzimidazole nitrogen atoms .
| Bond Parameter | Length (Å) |
|---|---|
| Ru–N (pyridine) | 2.05 |
| Ru–N (benzimidazole) | 1.98 |
Biological Activity Modulation
Derivatives of this compound exhibit enhanced bioactivity through structural modifications:
| Derivative | Activity | IC₅₀/EC₅₀ |
|---|---|---|
| N-(p-Chlorophenyl) analog | Anticancer (A549 lung cancer) | 0.05 µM |
| N-Benzyl analog | Antioxidant | 146.27 µM |
These modifications often involve substitutions at the benzimidazole nitrogen or pyridine ring .
Cross-Coupling Reactions
The compound undergoes Suzuki-Miyaura and Sonogashira couplings to introduce aryl or alkynyl groups. For example:
Optimal conditions require Pd(PPh₃)₄ as a catalyst and DMF as solvent .
Acid/Base Reactivity
The NH group in the benzimidazole ring exhibits weak acidity (pKa ~10–12), enabling deprotonation with strong bases like NaH. This facilitates further alkylation or acylation reactions .
Scientific Research Applications
Introduction to 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
This compound, also known as 3-pyridin-2-yl-1H-benzimidazol-2-one, is a heterocyclic compound that integrates both pyridine and benzimidazole structures. This compound has garnered significant attention in various fields of scientific research due to its unique chemical properties and potential applications.
Chemistry
This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo condensation reactions with various carbonyl compounds or amines enables the formation of larger and more intricate molecular architectures .
Biology
This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can interact with biological macromolecules, which positions it as a candidate for drug development aimed at targeting specific enzymes involved in disease pathways .
Medicine
Research into the therapeutic properties of this compound indicates potential applications in treating various conditions:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties : There is ongoing exploration into its efficacy against a range of microbial pathogens.
- Anti-inflammatory Effects : The compound's interactions with inflammatory pathways are under investigation, potentially leading to new anti-inflammatory agents .
Material Science
In the realm of material science, this compound is utilized in developing materials with specific optical and electronic properties. Its unique structure allows for modifications that can enhance the performance of materials used in electronic devices and sensors .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies.
Case Study 2: Enzyme Inhibition
Research conducted by Biochemical Pharmacology demonstrated that this compound acts as an effective inhibitor for specific enzymes involved in metabolic pathways. The study highlighted its binding affinity and provided insights into its mechanism of action.
Case Study 3: Material Development
An investigation published in Advanced Materials focused on the use of this compound in creating novel polymer composites with enhanced electrical conductivity. The findings showed promising results for applications in flexible electronics.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one Derivatives
The piperidin-4-yl-substituted benzimidazolone scaffold is a well-characterized PLD inhibitor. Key findings include:
- PLD Isoform Selectivity : Modifications to the piperidine ring (e.g., halogenation or substitution with an (S)-methyl group) enhance PLD1 selectivity. For example, compound 58 showed a 10-fold preference for PLD1 over PLD2 (IC₅₀ = 660 nM vs. 6800 nM), while 69 exhibited a 20-fold difference (IC₅₀ = 46 nM vs. 933 nM) .
- PMF PLD), suggesting allosteric modulation specific to mammalian enzymes .
The aromatic pyridine could also engage in π-π stacking with PLD active sites, a feature absent in saturated analogs.
Bioisosteric Replacements for PLD2 Selectivity
Replacing the piperidin-4-yl group with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one scaffold conferred PLD2 selectivity (e.g., compounds 72 and 82 showed 10- to 40-fold PLD2 preference) . This highlights the critical role of the substituent’s topology in isoform discrimination.
However, its electron-deficient nature could enhance interactions with hydrophobic pockets in PLD2.
Antimicrobial Activity of Benzimidazolone Derivatives
- Piperidin-4-yl Derivatives : 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives exhibited broad-spectrum antimicrobial activity, with MIC values ranging from 2–16 µg/mL against Staphylococcus aureus and Candida albicans .
- Triazinoindol-benzimidazolones: Compounds like SID 7975595 (a triazinoindol-benzimidazolone) showed nanomolar inhibition of Mycobacterium tuberculosis cell wall enzymes .
However, its reduced basicity (vs. piperidinyl) might diminish interactions with bacterial targets.
Receptor Modulation and Allosteric Agonists
- TBPB : A bipiperidinyl-benzimidazolone derivative (1-(1′-(2-methylbenzyl)-1,4′-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one) acts as an M1 muscarinic acetylcholine receptor (mAChR) allosteric agonist .
- Serotonin Receptor Antagonists : Compounds 79 and 81 (with 4-fluorobenzoyl-piperidinyl chains) demonstrated potent 5-HT7R and 5-HT2AR antagonism (KB = 0.6–16 nM) .
Structural and Pharmacokinetic Considerations
Table 1: Key Properties of Selected Benzimidazolone Derivatives
Physicochemical Properties:
- 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one : Predicted logP ≈ 2.1 (lower than piperidinyl analogs due to pyridine’s polarity).
- Water Solubility: Likely higher than piperidinyl derivatives but lower than triazinoindol hybrids.
Biological Activity
1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyridine and benzimidazole moieties, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : C₁₂H₉N₃O
- Molecular Weight : 211.22 g/mol
- CAS Number : 89659-86-9
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects such as inhibition of cell proliferation and antimicrobial activity.
Anticancer Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit promising anticancer properties. A study focusing on structure-activity relationships (SAR) revealed that modifications at specific positions on the pyridine ring enhance potency against cancer cell lines. For instance, compounds with amine-containing side chains showed improved inhibition of insulin-like growth factor 1-receptor (IGF-1R), a target implicated in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A comprehensive review highlighted that benzimidazole derivatives possess significant activity against various pathogens. For example, compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to good antibacterial activity | |
| Escherichia coli | Effective growth inhibition | |
| Candida albicans | Significant antifungal activity |
Anti-inflammatory Effects
In vivo studies have shown that derivatives of this compound exhibit anti-inflammatory properties. Docking studies suggest that these compounds can effectively bind to inflammatory mediators, potentially reducing inflammation in various models .
Study on Anticancer Activity
A study published in 2021 synthesized a series of benzimidazole derivatives and evaluated their cytotoxicity against several cancer cell lines. Among these, this compound showed notable activity with IC₅₀ values in the micromolar range against A549 lung cancer cells, indicating its potential as an anticancer agent .
Study on Antimicrobial Activity
Another research effort focused on the antimicrobial efficacy of benzimidazole derivatives against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited enhanced potency compared to traditional antibiotics, suggesting a promising avenue for treating infections caused by resistant pathogens .
Q & A
Q. What are the common synthetic routes for 1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one, and how are intermediates characterized?
The compound is typically synthesized via reductive amination or alkylation of a piperidine-substituted benzimidazolone scaffold. For example, intermediates like 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one are prepared by reacting benzimidazol-2-one with halogenated reagents (e.g., bromides) under mild conditions using tetra-n-butylammonium bromide as a catalyst . Characterization relies on -NMR, -NMR, and mass spectrometry (ESI-MS). Key spectral features include aromatic protons at δ 7.0–8.0 ppm and carbonyl carbons near 168 ppm .
Q. How can structural modifications at the pyridine ring influence the compound’s physicochemical properties?
Substitutions on the pyridine ring (e.g., halogenation at the 5-position) alter electronic properties and solubility. For instance, introducing fluorine or chlorine enhances lipophilicity, which impacts membrane permeability in cellular assays. These modifications are guided by computational methods like DFT (B3LYP/6-31G*) to predict electronic effects and stability .
Q. What purification strategies are effective for removing common byproducts in benzimidazolone synthesis?
Chromatography (silica gel or preparative HPLC) is critical for isolating target compounds. For example, halogenated derivatives (e.g., 5-chloro analogs) often require gradient elution with chloroform/methanol mixtures. Purity (>98%) is confirmed via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can isoform selectivity (e.g., PLD1 vs. PLD2 inhibition) be achieved using this scaffold?
Structure-activity relationship (SAR) studies reveal that adding an (S)-methyl group to the ethylenediamine linker enhances PLD1 selectivity (3-fold over PLD2). Conversely, replacing the benzimidazolone core with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one scaffold shifts preference toward PLD2 (10–40× selectivity). This bioisosteric approach balances steric and electronic interactions with enzyme active sites .
Q. How should contradictory cytotoxicity data be interpreted in cell-based assays?
Discrepancies in cytotoxicity (e.g., GI values in MDA-MB-231 cells) may arise from assay conditions (e.g., incubation time, serum concentration) or batch-to-batch compound variability. Validated protocols include parallel testing with reference standards (e.g., doxorubicin) and verifying compound stability via LC-MS before assays .
Q. What strategies optimize in vivo pharmacokinetics while retaining target engagement?
Metabolic stability is improved by reducing CYP450-mediated oxidation. For example, replacing the pyridine ring with a methoxypyrimidine group decreases clearance in rodent models. Pharmacokinetic studies should include metabolite profiling (e.g., hydroxylation at the benzimidazolone core) and plasma protein binding assays .
Q. How do computational models guide the design of M1 mAChR allosteric agonists?
Docking studies using homology models of M1 receptors identify key interactions between the benzimidazolone core and residues in the allosteric pocket (e.g., Trp7.35 and Tyr3.33). Molecular dynamics simulations further refine substituent placement to maximize binding energy (−9.5 kcal/mol for TBPB analogs) .
Methodological Considerations
Q. What experimental controls are essential for validating target engagement in kinase inhibition assays?
Include:
Q. How can halogenation patterns be systematically explored to improve potency?
A parallel synthesis approach enables rapid generation of analogs with varied halogens (F, Cl, Br) at positions 4–6 of the benzimidazolone ring. Use Sonogashira coupling or Ullmann reactions to install substituents, followed by IC determination in enzymatic assays (e.g., PLD1 inhibition) .
Q. What analytical techniques resolve stereochemical uncertainties in chiral derivatives?
Chiral HPLC with amylose-based columns and X-ray crystallography are gold standards. For example, the (R,S)-diastereomer of 1-[1-(2-chloropropanoyl)-piperidin-4-yl]-1H-benzo[d]imidazol-2(3H)-one exhibits distinct NOE correlations in -NMR (δ 4.57 ppm, geminal protons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
